

# An In-depth Technical Guide to the Structure-Activity Relationship of PF-4800567

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | PF-4800567 |           |
| Cat. No.:            | B610042    | Get Quote |

#### Introduction

**PF-4800567** is a potent and selective small-molecule inhibitor of Casein Kinase 1 epsilon (CK1 $\epsilon$ ), a serine/threonine kinase implicated in a multitude of cellular processes, most notably the regulation of the circadian rhythm.[1][2] Developed by Pfizer, this compound has served as a critical chemical probe to dissect the distinct physiological roles of CK1 $\epsilon$  from its closely related isoform, CK1 $\delta$ .[3][4] While both isoforms are key regulators of the circadian clock, the high selectivity of **PF-4800567** for CK1 $\epsilon$  has been instrumental in demonstrating that CK1 $\delta$  is the predominant isoform governing the period of the mammalian circadian clock.[4][5] This guide provides a detailed analysis of the structure-activity relationship (SAR) of **PF-4800567**, its mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action and Structural Basis of Selectivity

**PF-4800567** functions as an ATP-competitive inhibitor, binding to the ATP pocket of CK1ε.[4] X-ray crystallography studies have revealed that **PF-4800567** binds to a "DFG-out" conformation of CK1ε, which is an inactive state of the kinase.[6] This is a key feature contributing to its selectivity.

The core of the molecule is a pyrazolopyrimidine scaffold. The aminopyrimidine portion of this scaffold forms crucial hydrogen bonds with the hinge region of the kinase, a common interaction pattern for kinase inhibitors. Specifically, the exocyclic amine interacts with the backbone carbonyl of Glu83, and one of the pyrimidine nitrogens interacts with the backbone amide of Leu85 (human CK1 $\epsilon$  numbering).



The selectivity of **PF-4800567** for CK1 $\epsilon$  over CK1 $\delta$ , despite the high sequence identity (97%) in their catalytic domains, is attributed to subtle conformational differences in the inhibitor binding pocket.[6] The binding of **PF-4800567** stabilizes the inactive DFG-out conformation in CK1 $\epsilon$  more effectively than in CK1 $\delta$ , providing a structural basis for its more than 20-fold selectivity. [4][7]

## **Core Structure and Key Moieties**

The chemical structure of **PF-4800567**, 3-(3-chlorophenoxymethyl)-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine, can be dissected into three key components that contribute to its overall activity and selectivity:

- Pyrazolo[3,4-d]pyrimidine Core: This heterocyclic system acts as the primary scaffold that anchors the inhibitor in the ATP binding site. The 4-amino group is essential for forming the key hydrogen bond interactions with the kinase hinge region.
- 3-Chlorophenoxymethyl Group: This moiety extends into a hydrophobic pocket of the kinase. The chlorine atom likely contributes to favorable hydrophobic and van der Waals interactions within this pocket, enhancing binding affinity.
- Tetrahydropyran-4-yl Group: This group is positioned at the N1 position of the pyrazole ring and occupies the solvent-exposed region of the ATP-binding site. Its size and polarity are critical for maintaining selectivity and solubility properties.

## Quantitative Structure-Activity Relationship Data

The following tables summarize the inhibitory potency of **PF-4800567** and the related, less selective inhibitor PF-670462 against CK1 $\epsilon$  and CK1 $\delta$ . This comparison highlights the structural determinants of selectivity.

Table 1: In Vitro Kinase Inhibition



| Compound   | Target | IC50 (nM) | Selectivity<br>(CK1δ/CK1ε) | Reference |
|------------|--------|-----------|----------------------------|-----------|
| PF-4800567 | CK1ε   | 32        | >22-fold                   | [4][7]    |
| CK1δ       | 711    | [4][7]    |                            |           |
| PF-670462  | CK1ε   | 77        | ~0.17-fold                 | [4]       |
| CK1δ       | 13     | [4]       |                            |           |

Table 2: Whole-Cell Inhibition

| Compound   | Target | IC50 (μM) | Reference |
|------------|--------|-----------|-----------|
| PF-4800567 | CK1ε   | 2.65      | [4]       |
| CK1δ       | 20.38  | [4]       |           |

## **Signaling Pathway Visualization**

CK1ɛ plays a crucial role in the core feedback loop of the circadian clock by phosphorylating the PERIOD (PER) proteins. This phosphorylation event is a key step that regulates PER protein stability and nuclear entry, thereby controlling the timing of the molecular clock.





Click to download full resolution via product page

CK1ε-mediated phosphorylation in the circadian rhythm feedback loop.



## **Experimental Protocols**

Detailed methodologies are essential for the accurate evaluation of inhibitor potency and selectivity. Below are protocols for key assays used in the characterization of **PF-4800567**.

# In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the inhibition of CK1s kinase activity.

#### Materials:

- Recombinant human CK1s (full-length or catalytic domain).
- Biotinylated peptide substrate (e.g., Biotin-CKtide).
- ATP.
- PF-4800567 (or other test compounds) serially diluted in DMSO.
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
- Stop/Detection Buffer: Assay buffer containing EDTA, Europium-labeled anti-phosphoserine antibody, and Streptavidin-Allophycocyanin (SA-APC).
- 384-well low-volume black plates.
- TR-FRET compatible plate reader.

#### Procedure:

- Compound Preparation: Prepare a 10-point, 3-fold serial dilution of PF-4800567 in DMSO.
  Further dilute into Assay Buffer to achieve the final desired concentrations.
- Reaction Setup: To each well of a 384-well plate, add:
  - 2.5 μL of test compound solution.



- 5 μL of a solution containing CK1ε and the biotinylated peptide substrate in Assay Buffer.
- Initiation: Start the kinase reaction by adding 2.5  $\mu$ L of ATP solution (at a concentration equal to its Km for CK1 $\epsilon$ ) to each well.
- Incubation: Incubate the plate at room temperature for 60-90 minutes.
- Termination and Detection: Stop the reaction by adding 10  $\mu$ L of Stop/Detection Buffer to each well.
- Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibodyantigen binding.
- Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).
- Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## PER3 Nuclear Localization Assay (Cell-Based)

This assay assesses the ability of **PF-4800567** to inhibit CK1 $\epsilon$  activity in a cellular context by observing the subcellular localization of a key substrate.

#### Materials:

- HEK293 or COS-7 cells.
- Expression plasmids: pEGFP-PER3 and a plasmid for human CK1s.
- Transfection reagent (e.g., Lipofectamine).
- Complete growth medium (e.g., DMEM with 10% FBS).
- PF-4800567 serially diluted in DMSO.
- Nuclear stain (e.g., Hoechst 33342).



High-content imaging system or fluorescence microscope.

#### Procedure:

- Cell Seeding: Seed cells onto glass-bottom plates suitable for microscopy.
- Transfection: Co-transfect the cells with pEGFP-PER3 and the CK1ε expression plasmids.
  CK1ε phosphorylation is required for PER3 to translocate to the nucleus.
- Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of PF-4800567 or vehicle (DMSO).
- Incubation: Incubate the cells for 12-24 hours.
- Staining and Fixation:
  - Add Hoechst 33342 to the medium to stain the nuclei.
  - Fix the cells with 4% paraformaldehyde.
  - Wash the cells with PBS.
- Imaging: Acquire images using a high-content imaging system. Capture images in the GFP channel (for PER3) and the DAPI channel (for nuclei).
- Analysis: Use image analysis software to quantify the fluorescence intensity of EGFP-PER3 in both the nucleus (defined by the Hoechst stain) and the cytoplasm for a large population of cells. Calculate the nuclear-to-cytoplasmic intensity ratio. A decrease in this ratio with increasing compound concentration indicates inhibition of CK1ε-mediated nuclear translocation.

## **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for identifying and characterizing a selective CK1ɛ inhibitor like **PF-4800567**.





Click to download full resolution via product page

Workflow for the discovery and characterization of a selective kinase inhibitor.



### Conclusion

**PF-4800567** is a highly selective and potent inhibitor of CK1ε, whose structure-activity relationship is well-defined by its pyrazolopyrimidine core, which anchors it in the ATP binding site, and its peripheral substituents that optimize interactions and confer selectivity. The compound's preference for the inactive DFG-out conformation of CK1ε is a key determinant of its isoform selectivity. Through the application of detailed in vitro and cell-based assays, **PF-4800567** has been validated as a critical tool for probing the distinct biological functions of CK1ε, particularly in the intricate signaling network that governs circadian rhythms. The insights gained from studying **PF-4800567** continue to guide the development of next-generation kinase inhibitors for various therapeutic applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. PF-4800567 Wikipedia [en.wikipedia.org]
- 3. Targeting Casein Kinase 1 (CK1) in Hematological Cancers | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Auto-kinase activity of Casein Kinase 1 δ/ε Governs the Period of Mammalian Circadian Rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs.
  Casein Kinase 1δ PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure-Activity Relationship of PF-4800567]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610042#structure-activity-relationship-of-pf-4800567]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com